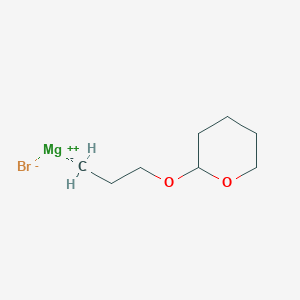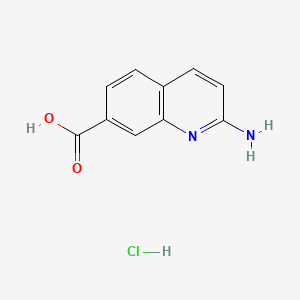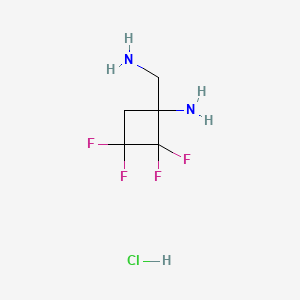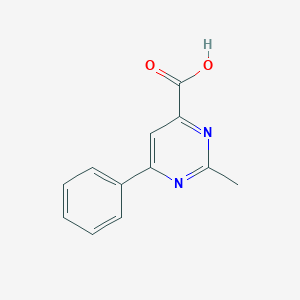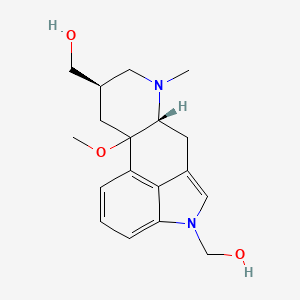
(8-beta)-10-Methoxy-6-methylergoline-1,8-dimethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(8-beta)-10-Methoxy-6-methylergoline-1,8-dimethanol is a complex organic compound belonging to the ergoline family. Ergoline derivatives are known for their diverse pharmacological activities, including their use in treating migraines and Parkinson’s disease. This compound is characterized by its unique structure, which includes a methoxy group at the 10th position and a methylergoline backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (8-beta)-10-Methoxy-6-methylergoline-1,8-dimethanol typically involves multiple steps, starting from simpler ergoline derivatives. The process often includes:
Alkylation: Introduction of the methoxy group at the 10th position.
Reduction: Conversion of ketones or aldehydes to alcohols.
Cyclization: Formation of the ergoline ring structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. Catalysts and solvents are chosen to optimize the reaction rates and selectivity.
化学反応の分析
Types of Reactions
(8-beta)-10-Methoxy-6-methylergoline-1,8-dimethanol can undergo various chemical reactions, including:
Oxidation: Conversion of alcohol groups to ketones or aldehydes.
Reduction: Reduction of double bonds or ketones to alcohols.
Substitution: Replacement of functional groups with others, such as halogenation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols.
科学的研究の応用
(8-beta)-10-Methoxy-6-methylergoline-1,8-dimethanol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex ergoline derivatives.
Biology: Studied for its effects on neurotransmitter receptors.
Medicine: Potential therapeutic applications in treating neurological disorders.
Industry: Used in the production of pharmaceuticals and as a research chemical.
作用機序
The mechanism of action of (8-beta)-10-Methoxy-6-methylergoline-1,8-dimethanol involves its interaction with specific molecular targets, such as neurotransmitter receptors. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing various biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Ergotamine: Another ergoline derivative used to treat migraines.
Lysergic Acid Diethylamide (LSD): Known for its psychoactive properties.
Bromocriptine: Used in the treatment of Parkinson’s disease.
Uniqueness
(8-beta)-10-Methoxy-6-methylergoline-1,8-dimethanol is unique due to its specific substitution pattern and the presence of both methoxy and dimethanol groups. This unique structure may confer distinct pharmacological properties compared to other ergoline derivatives.
特性
CAS番号 |
105115-80-8 |
|---|---|
分子式 |
C18H24N2O3 |
分子量 |
316.4 g/mol |
IUPAC名 |
[(6aR,9R)-4-(hydroxymethyl)-10a-methoxy-7-methyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl]methanol |
InChI |
InChI=1S/C18H24N2O3/c1-19-8-12(10-21)7-18(23-2)14-4-3-5-15-17(14)13(6-16(18)19)9-20(15)11-22/h3-5,9,12,16,21-22H,6-8,10-11H2,1-2H3/t12-,16-,18?/m1/s1 |
InChIキー |
HRGNTZRYCNRYJR-FOKFDTGNSA-N |
異性体SMILES |
CN1C[C@@H](CC2([C@H]1CC3=CN(C4=CC=CC2=C34)CO)OC)CO |
正規SMILES |
CN1CC(CC2(C1CC3=CN(C4=CC=CC2=C34)CO)OC)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


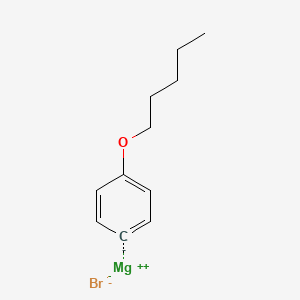
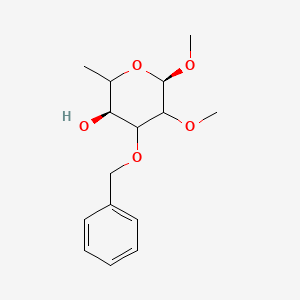
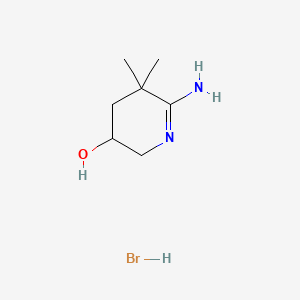
![2-[[[(2,6-Dichlorophenyl)methyl]amino](methylthio)methylene]-5,6-dimethoxy-1H-indene-1,3(2H)-dione](/img/structure/B15296067.png)

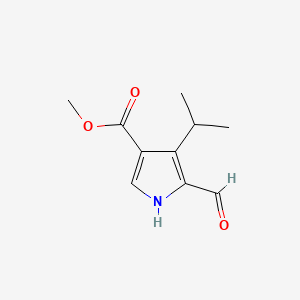
![2-[4-(2-Furyl)-1,3-thiazol-2-yl]-3-(3-phenyl-1H-pyrazol-4-yl)acrylonitrile](/img/structure/B15296080.png)
![4-[2-(3-Methylphenyl)ethyl]piperidine hydrochloride](/img/structure/B15296096.png)
![3-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoic acid](/img/structure/B15296100.png)
